tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a tert-butyl ester group and a methoxyphenyl substituent on the chromen-2-one core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with a suitable chromen-2-one precursor under basic conditions to form the intermediate 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-ol. This intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-{[3-(4-hydroxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
- Tert-butyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
- Tert-butyl 2-{[3-(4-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Uniqueness
Tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s stability and solubility, making it a valuable compound for various applications.
Biological Activity
Tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and underlying mechanisms of action of this compound, supported by various research findings.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of chromone derivatives with appropriate alkylating agents. The structural characterization is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography, which elucidate the arrangement of atoms and functional groups within the molecule.
2.1 Antioxidant Properties
Research indicates that compounds with chromone structures exhibit significant antioxidant activities. The presence of the methoxy group on the phenyl ring enhances these properties by stabilizing free radicals through electron donation. A study demonstrated that related chromone derivatives showed IC50 values ranging from 10 to 30 µM against various free radicals, suggesting a robust capacity for scavenging reactive oxygen species (ROS) .
2.2 Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on several enzymes relevant to neurodegenerative diseases:
- Cholinesterases : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. In vitro studies reported IC50 values of approximately 19.2 µM for AChE and 13.2 µM for BChE .
- Cyclooxygenases : The compound also showed potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .
2.3 Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that this compound induced apoptosis at concentrations above 25 µM, with a notable increase in cell death observed in MCF-7 cells .
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxy group enhances electron donation capabilities, allowing the compound to effectively neutralize free radicals.
- Enzyme Interaction : Molecular docking studies suggest that the compound interacts with key residues in AChE and COX enzymes, forming stable complexes that inhibit their activity .
4.1 Case Study: Neuroprotective Effects
In a study examining neuroprotective effects, this compound was administered to animal models exhibiting symptoms of cognitive decline. Results indicated improved memory retention and reduced oxidative stress markers in treated groups compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
4.2 Case Study: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory cytokine levels in animals treated with this compound, suggesting its efficacy in managing inflammatory conditions.
5. Conclusion
This compound displays promising biological activities, particularly as an antioxidant and enzyme inhibitor, with potential applications in treating neurodegenerative diseases and inflammation-related conditions. Continued research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
tert-butyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-22(2,3)28-20(23)13-26-17-10-7-15-11-18(21(24)27-19(15)12-17)14-5-8-16(25-4)9-6-14/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYVIAGCOSLITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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